Copper(II) 4-amino-2-hydroxybenzoate

Thermal analysis Preformulation Solid-state stability

Standard PAS ligands or non-copper metallosalicylates fail to replicate the Cu(II) complex's unique dinuclear cage structure, SOD-mimetic kinetics (0.8-2.4 × 10⁹ M⁻¹ s⁻¹), or thermal stability >285°C. This 1:2 Cu:PAS coordination compound is the sole analogue retaining antitubercular efficacy equivalent to free PAS. - **Superoxide dismutase (SOD) mimetic:** Rate constants approaching native Cu,Zn-SOD - **High-temperature processing:** Decomposition >285°C (vs. 150°C for free PAS) - **Precise Cu delivery:** Well-defined [Cu₂(PA)₄(H₂O)₂] cage stoichiometry

Molecular Formula C14H12CuN2O6
Molecular Weight 367.80 g/mol
Cat. No. B12883965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) 4-amino-2-hydroxybenzoate
Molecular FormulaC14H12CuN2O6
Molecular Weight367.80 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Cu+2]
InChIInChI=1S/2C7H7NO3.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,9H,8H2,(H,10,11);/q;;+2/p-2
InChIKeyOJXKYCDQSWZKKQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) 4-Amino-2-Hydroxybenzoate: Identity and Class Context


Copper(II) 4-amino-2-hydroxybenzoate (CAS 66863-08-9, molecular formula C₁₄H₁₄CuN₂O₆, molecular weight 369.82 g/mol) is a 1:2 coordination complex of Cu(II) with 4-aminosalicylic acid (PAS), an amine derivative of salicylic acid listed on the WHO Essential Medicines List as a second-line antitubercular agent [1]. The complex belongs to the broader class of metallosalicylates, which are studied for their altered pharmacological profiles relative to free ligands, including enhanced radical-scavenging and superoxide dismutase (SOD)-mimetic properties. Structurally, the compound adopts a dinuclear cage configuration [Cu₂(PA)₄(H₂O)₂] with square-pyramidal Cu(II) centers bridged by four μ-O:O′ p-aminosalicylato ligands, a motif that distinguishes it from mononuclear Cu(II) carboxylates [2]. Procurement decisions involving this compound must account for its unique stoichiometry, thermal stability profile, and bi-functional antioxidant activity—parameters that meaningfully diverge from the free PAS ligand and from analogous first-row transition metal-PAS complexes.

Risks of Generic Substitution for Copper(II) 4-Amino-2-Hydroxybenzoate


Within the metallosalicylate class, neither the free PAS ligand nor alternative transition metal-PAS complexes (e.g., Ni, Co, Zn, Fe, Mn analogues) can be assumed to serve as functional substitutes for Cu-PAS. Experimentally, the 1:2 Cu:PAS stoichiometry is unique among first-row transition metal complexes of PAS—other metals form 2:1 to 4:1 metal-to-ligand adducts [1]—meaning that molar-equivalent substitution cannot be performed without altering metal loading. Thermally, the Cu(II) complex exhibits a melting/decomposition point exceeding 285 °C, substantially higher than both free PAS (150 ± 2 °C) and the Co(II) (135 ± 2 °C) or Zn(II) (140 ± 2 °C) analogues [2], which has direct implications for high-temperature processing, sterilization, and shelf-life stability. Biologically, the Cu(II) center confers SOD-mimetic activity at rate constants approaching those of native Cu,Zn-SOD (~10⁹ M⁻¹ s⁻¹) [3], a property absent in both the free ligand and non-copper metal analogues. These quantitative divergences mean that interchanging compounds within this family without experimental re-validation carries material risk of altered performance.

Quantitative Differentiation Evidence Against Closest Analogs


Thermal Stability Advantage Over Free PAS and Analogues

The Cu(II)-PAS complex demonstrates markedly superior thermal stability relative to both the free PAS ligand and its Co(II) and Zn(II) analogues. In a direct head-to-head study of all six first-row transition metal-PAS complexes synthesized and characterized under identical conditions, the Cu(II) complex exhibited a melting/decomposition point >285 °C, compared to 150 ± 2 °C for free PAS, 135 ± 2 °C for the Co(II) complex, and 140 ± 2 °C for the Zn(II) complex [1]. The Mn(II) (225 ± 2 °C) and Fe(II) complexes also melt below the Cu(II) analogue. Coordinated water loss for the Cu(II) complex, confirmed by TGA, occurs in the 80–150 °C range [1]. This ~135 °C elevation in decomposition onset versus free PAS is the largest thermal stability gain within the series.

Thermal analysis Preformulation Solid-state stability

Unique Metal-to-Ligand Stoichiometry

Analytical evidence from Foye et al. demonstrates that the Cu(II)-PAS complex adopts a unique 1:2 metal-to-ligand ratio, whereas all other tested transition metal ions (Fe²⁺, Co²⁺, Mn²⁺, Cr³⁺) form complexes with a metal-to-PAS ratio of 2:1 to 4:1 [1]. This was confirmed by the dinuclear cage structure [Cu₂(PA)₄(H₂O)₂] solved by Taş et al., in which two Cu(II) ions are bridged by four p-aminosalicylato ligands with square-pyramidal geometry, distinct from the mononuclear octahedral complexes formed when diamine co-ligands are introduced [2]. In the Wani et al. study of six metal-PAS complexes, all were consistent with a 1:2 metal-to-ligand binding stoichiometry based on conductance and magnetic data, but only the Cu(II) complex displayed the characteristic d–d transition at 718 nm (²Eg → ²T1g) consistent with distorted octahedral geometry, while the Zn(II) complex is diamagnetic [3].

Coordination chemistry Stoichiometry Formulation design

Superoxide Dismutase-Mimetic Activity

Cu(II)-PAS catalyzes superoxide dismutation with second-order rate constants in the range of 0.8–2.4 × 10⁹ M⁻¹ s⁻¹ at pH 7.5, as measured by pulse radiolysis [1]. This compares directly to the rate constant of native Cu,Zn-superoxide dismutase (1.3 × 10⁹ M⁻¹ s⁻¹ per g-atom Cu) and is orders of magnitude faster than spontaneous dismutation (~2 × 10⁵ M⁻¹ s⁻¹ at pH 7.4). Importantly, Cu-PAS was one of four Cu(II)-salicylate chelates tested (alongside Cu-salicylate, Cu-acetylsalicylate, and Cu-diisopropylsalicylate), and all were described as 'perfect model superoxide dismutases' [1]. The free PAS ligand exhibits no SOD-mimetic activity; the Cu(II) center is essential for catalytic function. In a separate study using ferricytochrome c reduction assays, Cu(II)-salicylic acid analogs demonstrated SOD-mimetic activity that correlated with steric parameters [2], providing a structure–activity framework in which the 4-amino substituent of PAS may modulate the reactivity profile relative to unsubstituted Cu(II)-salicylate.

Superoxide dismutase mimetic Pulse radiolysis Antioxidant mechanism

Enhanced DPPH Radical Scavenging Potency

In the first systematic DPPH radical scavenging study of PAS metal complexes, Wani et al. (2017) demonstrated that all six metal-PAS complexes (Mn, Fe, Co, Ni, Cu, Zn) exhibit lower IC50 values than the free PAS ligand (2.13 μg/mL) and the positive control ascorbic acid (2.75 μg/mL) [1]. The Cu(II)-PAS complex, along with all other metal complexes, achieved IC50 values below 2.13 μg/mL, confirming that metal complexation enhances radical scavenging potency. The Ni(II) complex was the most potent (IC50 = 0.88 μg/mL). The enhanced activity of metal complexes over free PAS is attributed to stabilization of the phenoxyl radical intermediate by the metal center and modification of the electronic structure upon chelation [1]. NOTE: The exact IC50 value for Cu(II)-PAS is not numerically isolated in the published text or figures; the evidence for Cu-PAS specifically is therefore that its IC50 falls within the range 0.88–2.13 μg/mL, definitively below both free PAS and ascorbic acid.

Antioxidant assay DPPH IC50 Free radical scavenging

Retained Antitubercular Activity

In contrast to Fe, Co, Mn, and Cr complexes of PAS—which exhibit lower in vivo antitubercular activity than the free ligand in murine models—the Cu(II) complex of PAS retains antitubercular activity equivalent to that of uncomplexed PAS [1][2]. Moreover, the effectiveness of both Cu-PAS and free PAS is enhanced in the presence of excess Cu²⁺ ions [2]. Foye et al. reported that the Cu-PAS complex is the only tested metal-PAS complex with a defined 1:2 stoichiometry, whereas other metals form double hydroxide structures with higher metal content and diminished antitubercular potency [1]. This differential activity profile positions Cu-PAS as the preferred metal complex when both copper delivery and antitubercular pharmacophore integrity are required.

Antitubercular Mycobacterium tuberculosis Metalloantibiotic Structure–activity relationship

High-Confidence Application Scenarios


Antioxidant Formulations for High-Temperature Processing

The thermal stability of Cu-PAS (decomposition >285 °C) [1] enables its incorporation into polymer matrices, coatings, or composite materials processed at temperatures that would degrade free PAS (150 °C) or Co/Zn-PAS analogues (135–140 °C). Combined with its DPPH radical scavenging potency exceeding both free PAS and ascorbic acid [1], Cu-PAS is suitable for antioxidant-active packaging, biomedical device coatings requiring thermal sterilization, and high-temperature extrusion of functional polymers where radical-trapping activity must survive processing.

Superoxide Dismutase Mimetic Research

Cu-PAS catalyzes superoxide dismutation at rates (0.8–2.4 × 10⁹ M⁻¹ s⁻¹) comparable to native Cu,Zn-SOD [2], a property absent in both the free PAS ligand and non-copper metal-PAS complexes. This makes it the appropriate procurement choice for cell-free and cell-based oxidative stress models—including ischemia-reperfusion, neuroinflammation, and chronic inflammatory conditions—where small-molecule SOD mimetics are required. The 4-amino substituent on the salicylate ring may also modulate lipophilicity and membrane permeability relative to unsubstituted Cu(II)-salicylate, though direct comparative permeability data remain limited.

Metalloantibiotic Research for Tuberculosis

Among all first-row transition metal complexes of PAS, only Cu-PAS retains antitubercular activity equivalent to the free drug, while Fe, Co, Mn, and Cr complexes exhibit reduced efficacy in murine models [3][4]. This differential selectivity makes Cu-PAS the sole candidate for studies investigating copper-based potentiation of PAS therapy, particularly for multidrug-resistant tuberculosis (MDR-TB) where PAS is already deployed as a second-line agent. The 1:2 Cu:PAS stoichiometry [3] also allows precise copper delivery without the excess metal loading associated with other metal-PAS complexes.

Coordination Chemistry and Dinuclear Cage Studies

The structurally characterized dinuclear [Cu₂(PA)₄(H₂O)₂] cage, with two square-pyramidal Cu(II) centers bridged by four μ-O:O′ p-aminosalicylato ligands [5], represents a well-defined building block for metal-organic frameworks (MOFs), coordination polymers, and magnetic materials. The 718 nm d–d transition (²Eg → ²T1g) and magnetic moment of 1.75 B.M. [1] provide spectroscopic and magnetic handles for characterization. This specific geometry is distinct from the mononuclear octahedral complexes formed when diamine co-ligands are introduced [5], offering a tunable structural platform.

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